molecular formula C11H7FO B12442433 6-Fluoronaphthalene-1-carbaldehyde

6-Fluoronaphthalene-1-carbaldehyde

Cat. No.: B12442433
M. Wt: 174.17 g/mol
InChI Key: MUDITTXWRLVIFQ-UHFFFAOYSA-N
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Description

6-Fluoronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and an aldehyde group at the 1st position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoronaphthalene-1-carbaldehyde typically involves the fluorination of naphthalene derivatives followed by formylation. One common method is the diazotization of 1-naphthylamine followed by fluorination using fluorine-containing compounds such as fluoboric acid or fluorophosphoric acid . The resulting 1-fluoronaphthalene can then be subjected to formylation to introduce the aldehyde group at the 1st position.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale diazotization and fluorination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and minimize the production of hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 6-Fluoronaphthalene-1-carboxylic acid.

    Reduction: 6-Fluoronaphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoronaphthalene-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Fluoronaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

    1-Fluoronaphthalene: Similar structure but lacks the aldehyde group.

    2-Fluoronaphthalene-1-carbaldehyde: Fluorine atom is at the 2nd position instead of the 6th.

    6-Fluoronaphthalene-1-carboxylic acid: Oxidized form of 6-Fluoronaphthalene-1-carbaldehyde.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct reactivity and properties. This combination makes it particularly useful in synthetic chemistry and mechanistic studies, where precise control over reactivity is required .

Properties

Molecular Formula

C11H7FO

Molecular Weight

174.17 g/mol

IUPAC Name

6-fluoronaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H7FO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H

InChI Key

MUDITTXWRLVIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)C=O

Origin of Product

United States

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